1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
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Description
1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
The compound has been studied in the context of its enantioselective synthesis for medicinal applications, particularly as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis method has been developed, demonstrating the compound's assembly on a multikilogram scale. The study compares different routes to achieve the chiral center, including Rh-catalyzed asymmetric hydrogenation and biocatalytic processes, highlighting the synthesis challenges and process advantages (Cann et al., 2012).
Heterocyclic Derivative Synthesis
Research has explored the compound in the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses, catalyzed under oxidative carbonylation conditions, highlight the compound's versatility in forming structurally diverse heterocycles, with significant yields achieved through catalytic processes involving palladium compounds (Bacchi et al., 2005).
Antipsychotic Potential
A study on heterocyclic analogs of 1192U90, including compounds related to 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide, evaluated their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo testing for antipsychotic activity. The research identifies specific heterocyclic carboxamides showing promising in vivo activities and a favorable profile for antipsychotic efficacy (Norman et al., 1996).
Antihypertensive Activity
Compounds with a quinazoline ring system, structurally related to the mentioned compound, have been synthesized and evaluated for their antihypertensive effects. Notably, specific piperidine derivatives demonstrated strong hypotensive effects in spontaneously hypertensive rat models, suggesting potential for development as antihypertensive agents (Takai et al., 1986).
Antimicrobial Applications
Research into clubbed quinazolinone and thiazolidinone derivatives has revealed potential antimicrobial properties. A series of compounds were synthesized and tested against various bacterial and fungal strains, demonstrating effective in vitro antibacterial and antifungal activities. These findings indicate the compound's utility in the development of new antimicrobial agents (Desai et al., 2011).
Properties
IUPAC Name |
1-methyl-2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-24-10-4-6-16(20(24)27)19(26)23-14-8-11-25(12-9-14)18-15-5-2-3-7-17(15)21-13-22-18/h4,6,10,13-14H,2-3,5,7-9,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKMNXLDSKARC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.